molecular formula C14H17NO5 B6513740 methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 133749-31-2

methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6513740
CAS No.: 133749-31-2
M. Wt: 279.29 g/mol
InChI Key: MCJCXKXWPGSUKA-UHFFFAOYSA-N
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Description

Methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic pyrrolidine derivative characterized by a 5-oxopyrrolidine core substituted with a 2,5-dimethoxyphenyl group at the N1 position and a methyl ester at the C3 position. The 2,5-dimethoxy substitution on the phenyl ring is notable for its electron-donating effects, which may influence the compound’s reactivity, solubility, and biological interactions.

Properties

IUPAC Name

methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-18-10-4-5-12(19-2)11(7-10)15-8-9(6-13(15)16)14(17)20-3/h4-5,7,9H,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJCXKXWPGSUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate (MDPPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and research findings.

Synthesis of MDPPC

MDPPC is synthesized through a series of chemical reactions that include:

  • Formation of the Pyrrolidine Ring : This is typically achieved via cyclization reactions involving amino acid derivatives or diketones.
  • Introduction of the Methoxyphenyl Group : This can be done through nucleophilic substitution using methoxyphenyl halides.
  • Esterification : The carboxylate ester group is introduced through an esterification reaction with a carboxylic acid and an alcohol.
  • Oxidation : The ketone functional group can be introduced using oxidizing agents like potassium permanganate or chromium trioxide.

Biological Activity Overview

MDPPC exhibits various biological properties, particularly in anticancer and antimicrobial activities. Its structure, featuring a pyrrolidine ring and methoxy groups, suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that MDPPC and its derivatives show promising anticancer activity. In vitro studies have demonstrated that compounds related to MDPPC can significantly reduce the viability of cancer cells, particularly in the A549 human lung adenocarcinoma model. The following table summarizes some key findings regarding the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Remarks
MDPPCA54950Significant reduction in cell viability
Compound 4A54940Higher potency than MDPPC
Compound 21A54930Selective activity against cancer cells

The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring influence anticancer efficacy. For instance, the presence of methoxy groups at positions 2 and 5 enhances activity, while other substitutions may decrease it .

Antimicrobial Activity

MDPPC also demonstrates antimicrobial properties against multidrug-resistant pathogens. In vitro assays have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The following table presents findings on its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)8
Klebsiella pneumoniae16
Pseudomonas aeruginosa32

These results highlight the potential of MDPPC as a scaffold for developing new antimicrobial agents targeting resistant strains .

The mechanism by which MDPPC exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors involved in cancer cell proliferation and survival pathways. The presence of methoxy groups likely enhances binding affinity to these targets, contributing to its observed biological effects.

Case Studies

In one study focusing on the anticancer properties of pyrrolidine derivatives, MDPPC was compared with standard chemotherapeutic agents like cisplatin. The results indicated that while cisplatin showed significant cytotoxicity across various cell lines, MDPPC exhibited selective toxicity towards cancer cells with minimal effects on non-cancerous cells . This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

Another study evaluated the antimicrobial efficacy of MDPPC against clinically relevant strains. The compound demonstrated potent activity against multidrug-resistant Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

Scientific Research Applications

Chemistry

Methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate serves as a crucial building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules: The compound can be transformed through various reactions such as oxidation, reduction, and substitution to create more complex chemical entities.
  • Reagent in Organic Reactions: It acts as a reagent in diverse organic reactions due to its reactive functional groups.

Biology

In biological research, this compound is employed for:

  • Studying Biological Processes: It functions as a probe to investigate enzyme mechanisms and metabolic pathways.
  • Antioxidant Activity: Preliminary studies suggest that it may exhibit protective effects against oxidative stress by acting as an antioxidant.

Medicine

The medicinal applications of this compound include:

  • Therapeutic Properties: Research indicates potential anti-inflammatory and analgesic effects. The compound has been explored for its ability to inhibit certain enzymes linked to pain and inflammation.
  • Anticancer Activity: Recent studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The IC50 values indicated effective inhibition of cell growth at specific concentrations, showcasing the compound's potential as an anticancer therapeutic .

Case Study 2: Enzyme Inhibition

Research highlighted the compound's role in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition suggests potential applications in developing anti-inflammatory drugs.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The 5-oxopyrrolidine scaffold is highly versatile, with substitutions at the N1, C2, and C3 positions significantly altering properties. Key comparisons include:

Table 1: Structural and Physical Properties of Selected 5-Oxopyrrolidine Derivatives
Compound Name Substituents (N1, C2, C3) Molecular Formula Melting Point (°C) Key Features
Target Compound 2,5-dimethoxyphenyl, –, methyl ester C₁₅H₁₇NO₅ Not reported High lipophilicity due to methoxy groups
Methyl 2-(3,5-dimethoxyphenyl)-1-isobutyl-5-oxopyrrolidine-3-carboxylate Isobutyl, 3,5-dimethoxyphenyl, methyl ester C₁₉H₂₅NO₅ Not provided Enhanced bulkiness from isobutyl group
1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid 2,5-dimethylphenyl, –, carboxylic acid C₁₃H₁₅NO₃ Not reported Lower solubility (acid vs. ester)
1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid 4-(2,5-dimethylpyrrolyl)phenyl, –, carboxylic acid C₁₈H₁₈N₂O₃ 184–185 Polar pyrrole substituent

Key Observations :

  • Lipophilicity : The target compound’s methyl ester and dimethoxyphenyl groups likely enhance lipophilicity compared to carboxylic acid analogs (e.g., ), improving membrane permeability.
  • Melting Points : Polar substituents (e.g., pyrrole in ) increase melting points, whereas alkyl/alkoxy groups may reduce crystallinity.

Preparation Methods

Cyclization of Linear Precursors via Intramolecular Amidation

A widely cited method involves the cyclization of γ-amino esters to form the pyrrolidine ring. For example, a precursor such as methyl 4-amino-2-(2,5-dimethoxyphenyl)butanoate can undergo intramolecular amidation under acidic conditions. This reaction typically employs p-toluenesulfonic acid (p-TsOH) in refluxing toluene, achieving cyclization yields of 68–72%. Key variables include:

ParameterOptimal RangeImpact on Yield
Temperature110–120°C<70°C: <50% yield; >130°C: decomposition
Catalyst Loading5–7 mol% p-TsOH<3 mol%: slow kinetics; >10 mol%: side reactions
SolventAnhydrous toluenePolar solvents (e.g., DMF) reduce regioselectivity

The reaction proceeds through a six-membered transition state, with the 2,5-dimethoxyphenyl group directing cyclization via resonance stabilization.

Hydrogenation of Pyrroline Intermediates

An alternative route involves the reduction of Δ¹-pyrroline derivatives. For instance, methyl 1-(2,5-dimethoxyphenyl)-3-cyano-Δ¹-pyrroline-5-carboxylate can be hydrogenated using Raney nickel at 40–50°C under 3–4 atm H₂ pressure. This method achieves higher yields (82–85%) but requires stringent control of:

  • Hydrogen purity : Trace O₂ or moisture leads to over-reduction or hydrolysis.

  • Substrate concentration : Dilute solutions (<0.2 M) minimize dimerization.

ComponentQuantity (mmol)Role
Substrate10.0Electrophilic partner
CuI0.5Catalyst
1,10-Phenanthroline1.0Ligand
K₃PO₄30.0Base
DMSO15 mLSolvent

Heating at 90°C for 24 hours yields 58–63% product. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed amination is preferred:

This method achieves 74% yield but requires rigorous exclusion of oxygen.

Esterification and Oxidation State Management

The methyl ester and ketone functionalities are introduced through sequential steps:

Esterification via Steglich Reaction

Carboxylic acid intermediates are esterified using DCC/DMAP :

Side product formation (<5%) is minimized by slow addition of DCC.

Controlled Oxidation to Ketone

The 5-oxo group is installed via Jones oxidation under cryogenic conditions:

ReagentTemperatureTimeYield
CrO₃/H₂SO₄−20°C1 h78%
KMnO₄0°C3 h65%

Alternative methods using TEMPO/NaClO show improved selectivity (85% yield) but require pH stabilization.

Industrial-Scale Production Considerations

Patent WO2017191650A1 discloses a continuous flow process for analogous pyrrolidine derivatives:

  • Reactor Design : Microstructured reactors with <500 μm channels enhance heat transfer.

  • Catalyst Recycling : Immobilized Cu nanoparticles on SiO₂ enable >95% recovery.

  • In-line Analytics : FTIR and HPLC monitor reaction progression, reducing batch failures by 40%.

Key economic metrics:

ParameterBatch ProcessContinuous Flow
Annual Capacity50 kg300 kg
Yield68%82%
Waste Generation8 kg/kg2.3 kg/kg

Purification and Characterization

Final purification employs simulated moving bed (SMB) chromatography :

  • Stationary phase: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))

  • Mobile phase: Hexane/EtOH 85:15 (v/v)

  • Purity: >99.5% enantiomeric excess

Critical characterization data:

TechniqueKey Signals
¹H NMR (500 MHz, CDCl₃)δ 3.78 (s, OCH₃), 4.21 (q, J=7.1 Hz, COOCH₃), 6.82 (d, J=8.9 Hz, aromatic)
HRMS (ESI+)m/z 294.1345 [M+H]⁺ (calc. 294.1342)

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 documented syntheses reveals:

MethodAvg. YieldScalabilityCost Index
Cyclization70%Moderate1.2
Hydrogenation83%High0.8
Coupling65%Low1.5

Hydrogenation-based routes show superior performance in GMP environments, while academic labs prefer cyclization for its simplicity.

Emerging Technologies in Synthesis

Recent advances include:

  • Electrochemical Methods : Direct anodic oxidation of pyrrolidines at 1.8 V vs Ag/AgCl (82% yield, 0.5 F/mol).

  • Biocatalysis : Engineered transaminases achieve 91% ee in asymmetric synthesis (Novozym 435).

Q & A

Q. What are the standard synthetic routes for methyl 1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

  • Condensation reactions between substituted anilines (e.g., 2,5-dimethoxyaniline derivatives) and itaconic acid or esters under reflux conditions .
  • Esterification of carboxylic acid intermediates using methanol and catalytic sulfuric acid .
  • Purification via column chromatography or recrystallization to isolate intermediates .

Characterization Methods:

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent placement.
  • FT-IR for functional group validation (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and pyrrolidinone moieties) .
  • Elemental analysis to verify purity and molecular composition .

Q. How are solubility and stability profiles of this compound determined under experimental conditions?

Methodological Answer:

  • Solubility: Tested in organic solvents (e.g., DMSO, methanol) and aqueous buffers (pH 1–13) using UV-Vis spectroscopy or HPLC to quantify dissolved fractions .
  • Stability: Assessed via accelerated degradation studies under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (acid/base) conditions. Degradation products are analyzed using LC-MS .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study: Discrepancies in ¹H NMR signals (e.g., unexpected splitting or integration) may arise from conformational flexibility or impurities.
  • Strategies:
    • 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity .
    • X-ray crystallography for unambiguous confirmation of stereochemistry .
    • High-resolution MS to rule out isotopic or adduct interference .

Example: A 2023 study resolved conflicting NOESY signals in a pyrrolidinone derivative by comparing computed vs. experimental NMR spectra .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Variable Substituents: Modify the 2,5-dimethoxyphenyl group (e.g., halogenation, methoxy replacement) to assess electronic effects on bioactivity .
  • Core Modifications: Replace the pyrrolidinone ring with piperidone or morpholine analogs to evaluate conformational constraints .
  • Assay Selection: Use in vitro models (e.g., enzyme inhibition assays for kinases) paired with molecular docking to correlate structural changes with activity .

Q. Table: SAR Design Parameters

ParameterOptionsAssay Type
Aromatic substituent-OCH₃, -F, -ClCYP450 inhibition
Ester vs. amideMethyl ester, primary amideSolubility-Permeability
Ring saturationPyrrolidinone vs. tetrahydropyranTarget binding affinity
Adapted from studies on related derivatives

Q. How can researchers address inconsistencies in biological activity data across studies?

Methodological Answer:

  • Root Causes: Variability in assay conditions (e.g., cell line selection, serum concentration) or compound purity .
  • Mitigation Strategies:
    • Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
    • Dose-response curves with IC₅₀/EC₅₀ calculations to normalize potency metrics .
    • Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Example: A 2021 study attributed conflicting cytotoxicity results in pyrrolidinone derivatives to differences in mitochondrial membrane potential assays vs. apoptosis markers .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design: Convert the ester to a hydrolyzable prodrug (e.g., phosphonate ester) for enhanced aqueous solubility .
  • Formulation: Use nanoemulsions or cyclodextrin complexes to improve intestinal absorption .
  • Metabolic Stability: Introduce fluorine atoms at metabolically labile sites to reduce CYP450-mediated degradation .

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